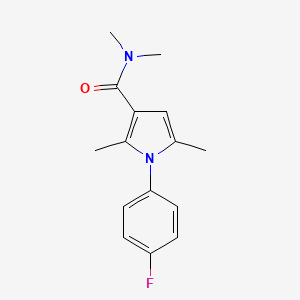

1-(4-fluorophenyl)-N,N,2,5-tetramethylpyrrole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

OSM-S-93 is a pyrimidine-based sulfonamide compound that has garnered interest due to its potential as an antimalarial agent. Malaria, caused primarily by Plasmodium falciparum, remains a significant global health threat, necessitating the development of novel drugs with unique mechanisms of action .

Preparation Methods

The synthetic route for OSM-S-93 involves aminothieno pyrimidine benzene sulfonamide derivatives. Although specific synthetic procedures are not widely documented, OSM-S-93 was initially identified as part of a compound screen from a GSK library. Its structural divergence from previously known nucleoside sulfamates suggests a distinct mechanism of action .

Chemical Reactions Analysis

OSM-S-93 inhibits protein translation in P. falciparum by targeting the cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS). This enzyme-mediated reaction hijacking results in the formation of an Asn-OSM-S-93 adduct, blocking enzyme activity. Notably, human asparaginyl-tRNA synthetase (AsnRS) is less susceptible to this mechanism .

Common reagents and conditions for OSM-S-93 synthesis remain proprietary, but its low propensity for resistance development makes it a promising candidate for further investigation .

Scientific Research Applications

Antimalarial Activity: OSM-S-93 exhibits potent activity against P. falciparum cultures, making it a potential antimalarial drug candidate. Its low mammalian cell toxicity and resistance profile further support its development .

Beyond Malaria: While its primary focus lies in antimalarial research, OSM-S-93’s unique mechanism of action may have broader applications in other infectious diseases or protein translation-related disorders.

Mechanism of Action

OSM-S-93 inhibits PfAsnRS, disrupting protein synthesis in P. falciparum. The molecular targets and pathways involved in this process are still under investigation, but the Asn-OSM-S-93 adduct formation plays a central role .

Comparison with Similar Compounds

OSM-S-93 stands out due to its distinct structure and mechanism. further research is needed to compare it with other antimalarial compounds and explore its advantages over existing treatments.

Properties

Molecular Formula |

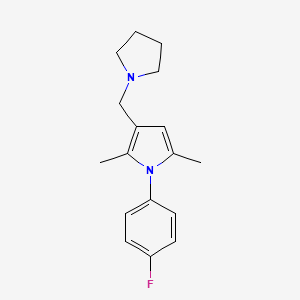

C15H17FN2O |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N,N,2,5-tetramethylpyrrole-3-carboxamide |

InChI |

InChI=1S/C15H17FN2O/c1-10-9-14(15(19)17(3)4)11(2)18(10)13-7-5-12(16)6-8-13/h5-9H,1-4H3 |

InChI Key |

ODHQTLKXAQYLEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)C(=O)N(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Difluoromethoxy)phenyl]-5-naphthalen-2-yloxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797011.png)

![(1R)-2-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-1-(3,4-difluorophenyl)-N,N-dimethylethanamine](/img/structure/B10797023.png)

![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)

![3-[4-(Difluoromethoxy)phenyl]-6-[2-(3,4-difluorophenyl)ethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797041.png)

![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)

![4-amino-1-[[1-(2-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B10797065.png)

![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)

![1-benzyl-N-[[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methyl]piperidin-4-amine](/img/structure/B10797071.png)

![N-[2-(dimethylamino)-2-oxoethyl]-2,5-dimethyl-1-phenylpyrrole-3-carboxamide](/img/structure/B10797097.png)

![1-(4-bromophenyl)-N,2,5-trimethyl-N-[2-(methylamino)-2-oxoethyl]pyrrole-3-carboxamide](/img/structure/B10797098.png)